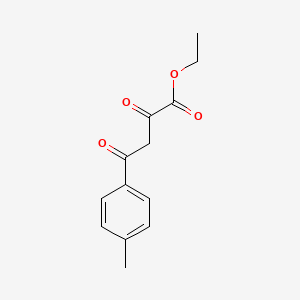

Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

説明

Significance of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate as a Synthetic Precursor

The significance of this compound in contemporary chemical research lies in its role as a versatile precursor for the synthesis of diverse molecular scaffolds. Its 1,3-dicarbonyl moiety provides two electrophilic centers and an acidic α-hydrogen, enabling reactions with a variety of nucleophiles to form a range of heterocyclic compounds.

One of the most prominent applications of α,γ-dioxo esters like this compound is in the synthesis of pyrazole (B372694) derivatives. The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. cymitquimica.comut.ac.irbeilstein-journals.orgnih.govchemuniverse.com In the case of this compound, reaction with hydrazine or substituted hydrazines can lead to the formation of highly substituted pyrazoles, which are important motifs in many biologically active compounds.

Furthermore, the reactivity of this compound extends to the synthesis of other important six-membered heterocyclic systems. For instance, condensation reactions with urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) derivatives. Similarly, reactions with other binucleophiles can lead to the formation of pyridazines and other heterocyclic structures. A study on the synthesis of various ethyl 2,4-dioxo-4-arylbutanoate derivatives highlighted their potential as intermediates for compounds with biological activity, such as Src Kinase inhibitors. ut.ac.ir This underscores the importance of this class of compounds in medicinal chemistry research.

The table below summarizes some of the heterocyclic systems that can be synthesized from α,γ-dioxo esters, illustrating the versatility of this compound as a synthetic precursor.

| Heterocyclic System | Reagent(s) | General Reaction Type |

| Pyrazoles | Hydrazine derivatives | Knorr Pyrazole Synthesis |

| Pyrimidines | Urea, Thiourea | Condensation/Cyclization |

| Pyridazines | Hydrazine derivatives | Condensation/Cyclization |

Overview of Alpha, Gamma-Dioxo Ester Reactivity and Functional Group Interconversions

The reactivity of α,γ-dioxo esters like this compound is dictated by the interplay of its three key functional components: the ester group, the α-keto group, and the γ-keto group, along with the acidic methylene (B1212753) protons situated between the two carbonyls. This unique arrangement allows for a rich and varied chemistry, enabling numerous functional group interconversions.

Tautomerism: A key feature of 1,3-dicarbonyl compounds is their ability to exist in tautomeric forms. This compound can exist in equilibrium between the diketo form and its enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, creating a six-membered ring-like structure. This tautomerism is crucial as the enol form is often the reactive species in many of the compound's reactions.

Reactions at the Carbonyl Groups: Both the α- and γ-keto groups are electrophilic and can react with nucleophiles. The relative reactivity of these two carbonyl groups can be influenced by steric and electronic factors. For instance, the γ-keto group, being an aryl ketone, has different electronic properties compared to the α-keto group, which is part of a keto-ester system. This differential reactivity can be exploited to achieve selective transformations.

Reactions at the α-Carbon: The methylene protons located between the two carbonyl groups are acidic due to the electron-withdrawing effect of both carbonyls. This allows for the ready formation of a resonance-stabilized enolate anion upon treatment with a base. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations, allowing for further functionalization of the molecule.

Functional Group Interconversions: The carbonyl and ester groups can undergo a variety of transformations. For example, the keto groups can be reduced to alcohols, and the ester group can be hydrolyzed to a carboxylic acid, saponified, or converted to an amide. These interconversions further expand the synthetic utility of this compound, allowing for its incorporation into a wider range of target molecules.

The following table provides a summary of some key functional group interconversions possible with α,γ-dioxo esters:

| Functional Group | Transformation | Reagent(s) | Product Functional Group |

| Keto groups | Reduction | NaBH4, H2/catalyst | Alcohol |

| Ester group | Hydrolysis | H3O+ | Carboxylic acid |

| Ester group | Saponification | NaOH | Carboxylate salt |

| Ester group | Aminolysis | Amine | Amide |

| α-Methylene | Deprotonation | Base (e.g., NaOEt) | Enolate |

Detailed Research Findings

A notable study in the field involves the synthesis of a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives, including the p-tolyl analog, and their subsequent evaluation as inhibitors of Src Kinase, a protein implicated in cancer progression. ut.ac.ir The synthesis was achieved through a Claisen condensation reaction between the appropriate substituted acetophenone (B1666503) and diethyl oxalate (B1200264) in the presence of sodium ethoxide. The resulting ethyl 2,4-dioxo-4-arylbutanoates were then tested for their biological activity.

The table below presents data from this study, showcasing the synthesis of this compound and a related derivative.

| Substituent (Aryl) | Product | Yield (%) |

| p-Tolyl | This compound | Not specified |

| Phenyl | Ethyl 2,4-dioxo-4-phenylbutanoate | 65 |

This research highlights the practical application of this compound and its analogs as key intermediates in the development of potential therapeutic agents. The ability to readily synthesize these compounds and their inherent reactivity makes them attractive starting materials for drug discovery programs.

Structure

3D Structure

特性

IUPAC Name |

ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-3-17-13(16)12(15)8-11(14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMYOPVSVNPECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344201 | |

| Record name | Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5814-37-9 | |

| Record name | Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2,4 Dioxo 4 P Tolyl Butanoate and Its Analogues

Classical Condensation Reactions for α,γ-Diketo Ester Formation

Traditional methods for constructing the α,γ-diketo ester framework primarily rely on well-established condensation reactions, which form carbon-carbon bonds by joining two smaller molecules.

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. libretexts.orgorganic-chemistry.org The reaction involves the condensation of two ester molecules, or an ester and a carbonyl compound, in the presence of a strong base to form a β-keto ester or a β-diketone. organic-chemistry.org For the synthesis of ethyl 2,4-dioxo-4-(p-tolyl)butanoate and its analogues, a mixed or crossed Claisen condensation is particularly effective. libretexts.org

This specific transformation is achieved by reacting a substituted acetophenone (B1666503), such as 4'-methylacetophenone, with diethyl oxalate (B1200264). ut.ac.irjohnshopkins.edu Diethyl oxalate is an ideal electrophilic partner in this reaction as it lacks α-hydrogens and cannot undergo self-condensation. libretexts.orguwindsor.ca The reaction is typically carried out in the presence of a strong base like sodium ethoxide (NaOEt), which deprotonates the α-carbon of the acetophenone to generate a nucleophilic enolate. libretexts.orgjohnshopkins.edu This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent acidification of the reaction mixture yields the final α,γ-diketo ester. ut.ac.ir

A general procedure involves adding a mixture of the appropriate substituted acetophenone and diethyl oxalate to a solution of freshly prepared sodium ethoxide in dry ethanol (B145695). ut.ac.ir The mixture is stirred, often overnight, and may be heated to complete the reaction before being acidified to yield the product. ut.ac.ir

Several derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been synthesized using this methodology, as detailed in the following table.

Table 1: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives via Claisen Condensation

| Compound | Aryl Substituent | Yield | Melting Point (°C) |

|---|---|---|---|

| 3a | 4-phenyl | - | 35-37 ut.ac.ir |

| 3b | 4-tolyl (p-methylphenyl) | - | - |

| 3c | 4-methoxyphenyl | - | - |

| 3d | 2,4-dichlorophenyl | - | - |

| 3e | 4-bromophenyl | - | - |

| 3f | 4-fluorophenyl | - | - |

Data sourced from related research on arylbutanoate derivatives. Yields were not specified in the source material.

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction, defined as the reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a base. wikipedia.orgresearchgate.net The reaction typically produces an α,β-unsaturated dicarbonyl compound. purechemistry.org The mechanism involves the deprotonation of the active methylene compound by a weak base (like an amine) to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde or ketone. wikipedia.orgpurechemistry.org This is followed by dehydration to yield the final condensed product. wikipedia.org

While not the most direct route to this compound itself, the Knoevenagel condensation is a viable strategy for synthesizing structurally related compounds and precursors. For instance, a key intermediate for the synthesis of the natural product Psammaplin A is formed through a Knoevenagel condensation between 4-hydroxybenzaldehyde (B117250) and ethyl acetoacetate (B1235776), catalyzed by piperidine. sci-hub.se Similarly, the synthesis of ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, an analogue of the target compound, can be achieved via a Knoevenagel condensation involving ethyl acetoacetate and 4-pyridinecarboxaldehyde.

Modern Synthetic Protocols for this compound Analogues

Contemporary organic synthesis seeks to develop more efficient and versatile methodologies. For analogues of this compound, modern protocols often involve multi-component reactions or novel catalytic systems.

One such approach is the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles. mdpi.com This method involves the condensation of an aromatic aldehyde with a phosphorylated Michael acceptor in the presence of a thiazolium salt catalyst and triethylamine (B128534) in DMF. mdpi.com The reaction proceeds through the formation of a catalyst-substrate complex, followed by nucleophilic attack and subsequent rearrangement to yield the butanenitrile derivative. This demonstrates a modern strategy for creating substituted butanoate-like structures with high efficiency. mdpi.com

Catalytic Routes in the Preparation of Substituted Butanoates

Catalysis offers green and efficient pathways for chemical transformations. In the context of substituted butanoates, various catalytic routes are being explored for their production from renewable feedstocks or through more direct synthetic pathways. mdpi.com

The upgrading of carboxylic acids, such as butyric acid, to valuable chemicals like butanol and butanoate esters can be achieved through carefully designed catalytic processes including hydrogenation and esterification. nih.gov For example, the direct conversion of butyric acid to 1-butanol (B46404) has been shown to be highly efficient using ZnO-supported Ruthenium-Tin bimetallic catalysts. nih.gov The resulting butanol can then be esterified with butyric acid to form butyl butyrate, a reaction that can be catalyzed by enzymes like lipase (B570770) for a more environmentally friendly process. nih.govresearchgate.net

Furthermore, the asymmetric synthesis of butenolides and butyrolactones, which are structurally related to substituted butanoates, heavily relies on catalysis. nih.gov Chiral catalysts, including those based on metal complexes (e.g., Silver(I), Copper(II)) or organocatalysts (e.g., chiral guanidines), can promote highly stereoselective reactions to produce these valuable building blocks with high enantiomeric excess. nih.gov These advanced catalytic methods highlight the modern focus on producing complex, chiral molecules with high precision.

Chemical Reactivity and Transformation Pathways of Ethyl 2,4 Dioxo 4 P Tolyl Butanoate

Electrophilic and Nucleophilic Reactions at Carbonyl Centers

The structure of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate contains two electrophilic carbonyl groups: a ketone at the C4 position and an ester at the C2 position. These centers are susceptible to nucleophilic attack. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.

Key reactions at these centers include:

Reduction: The keto groups can be reduced to form hydroxyl groups. For the related compound, ethyl 2,4-dioxo-4-phenylbutyrate, a Pt-cinchona catalyzed enantioselective hydrogenation can selectively reduce the α-keto group to an α-hydroxy group. researchgate.net

Transesterification: As a β-keto ester, the compound can undergo transesterification, where the ethyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is often catalyzed by acids or bases. researchgate.net Research suggests that β-keto esters are particularly reactive in transesterification, which may be due to the influence of the enol form. researchgate.net

Heterocycle Formation: The 1,3-dicarbonyl system is a classic precursor for the synthesis of various heterocyclic compounds. Reaction with binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) leads to the formation of five-membered rings. For example, similar 2,4-dioxobutanoate derivatives react with hydrazine to form pyrazole-3-carboxylates and with hydroxylamine hydrochloride to yield isoxazole-3-carboxylates. tsijournals.com

A general scheme for heterocycle formation is presented below:

Reaction of a 1,3-dicarbonyl with hydrazine to form a pyrazole (B372694) derivative.Initial Step: Nucleophilic attack by one of the nitrogen atoms of hydrazine on the more electrophilic C4-keto group. Second Step: Intramolecular cyclization via attack of the second nitrogen atom on the C2-ester carbonyl. Final Step: Dehydration to yield the aromatic pyrazole ring.

Reactions Involving the Active Methylene (B1212753) Group

The methylene group (-CH2-) at the C3 position is flanked by two electron-withdrawing carbonyl groups. This positioning significantly increases the acidity of its protons, making it an "active methylene" group. egyankosh.ac.inscribd.com This is a primary site of nucleophilic character upon deprotonation.

Enolate Formation: In the presence of a base, such as an alkoxide, the active methylene group is easily deprotonated to form a resonance-stabilized enolate ion. egyankosh.ac.injove.com This enolate is a soft nucleophile and a key intermediate for various synthetic transformations. youtube.com

Alkylation: The nucleophilic enolate can be readily alkylated by reacting with alkyl halides. This allows for the introduction of various substituents at the C3 position. egyankosh.ac.inorganic-chemistry.org

Condensation Reactions: The enolate can participate in several classic carbon-carbon bond-forming reactions.

Knoevenagel Condensation: This involves the reaction of the active methylene compound with an aldehyde or ketone, typically catalyzed by a weak amine base, to form a substituted olefin. jove.com

Michael Addition: The enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. egyankosh.ac.in

Aromatic Ring Functionalization and Substitution Reactions

The p-tolyl group consists of a benzene (B151609) ring substituted with a methyl group. The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution (EAS). It is an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the methyl group. youtube.com

However, the large butanoate substituent at the para position sterically hinders one of the potential sites for substitution and its electron-withdrawing nature deactivates the ring. In EAS reactions, the electrophile (E+) is attacked by the nucleophilic π-system of the aromatic ring. masterorganicchemistry.com Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) onto the aromatic ring, typically using X2 and a Lewis acid catalyst (e.g., AlCl3, FeBr3). masterorganicchemistry.com

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com

For this compound, the para position is already occupied by the methyl group. Therefore, electrophilic substitution would be directed to the ortho positions relative to the activating methyl group.

Mechanistic Investigations of Key Transformations

The formation of derivatives from this compound relies on well-established reaction mechanisms in organic chemistry.

Claisen Condensation (for synthesis): The synthesis of the parent compound itself is an example of a key transformation. It proceeds via a base-catalyzed mechanism where an enolate of an ester attacks another ester molecule. egyankosh.ac.inscribd.com In the synthesis of arylbutanoates, the enolate of an ester like diethyl oxalate (B1200264) attacks an acetophenone (B1666503) derivative. johnshopkins.eduut.ac.ir

Pyrazole Formation (from the 1,3-dicarbonyl): The reaction with hydrazine involves initial nucleophilic attack on a carbonyl, followed by cyclization and dehydration. The mechanism involves a hemiaminal-like intermediate which then loses water to form a C=N bond, followed by an intramolecular attack of the second nitrogen atom and a final dehydration step to furnish the aromatic pyrazole ring. tsijournals.com

Electrophilic Aromatic Substitution: This proceeds via a two-step mechanism. First, the aromatic ring attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the slow, rate-determining step as it temporarily disrupts aromaticity. masterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic π-system. masterorganicchemistry.comlibretexts.org

The reactivity of this compound is best understood by examining the key intermediates formed during its transformations.

| Reaction Type | Key Intermediate(s) | Description |

| Reactions at Active Methylene | Enolate Ion | A resonance-stabilized anion formed by deprotonation of the C3 carbon. It is the key nucleophilic species in alkylation and condensation reactions. egyankosh.ac.injove.com |

| Nucleophilic Carbonyl Addition | Tetrahedral Intermediate | Formed when a nucleophile attacks a carbonyl carbon, changing its hybridization from sp2 to sp3. This is a common intermediate in reactions like reduction and heterocycle formation. |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | A resonance-stabilized carbocation formed by the attack of the aromatic ring on an electrophile. Its stability influences the rate and orientation of the substitution. masterorganicchemistry.comlibretexts.org |

| Knoevenagel Condensation | Iminium Ion | When an amine catalyst is used, it may react with the carbonyl partner to form a more electrophilic iminium ion, which is then attacked by the enolate. jove.com |

Utility of Ethyl 2,4 Dioxo 4 P Tolyl Butanoate As a Versatile Synthetic Building Block

Synthesis of Heterocyclic Scaffolds

The arrangement of 1,3-dicarbonyl functionality within Ethyl 2,4-dioxo-4-(p-tolyl)butanoate allows it to react with a variety of dinucleophiles to form five- and six-membered heterocyclic rings, as well as more complex fused systems.

Pyrrole (B145914) and Pyrrol-2-one Derivatives

The synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia (B1221849) is a well-established transformation known as the Paal-Knorr pyrrole synthesis. organic-chemistry.orgwikipedia.orguctm.edu this compound, existing in equilibrium with its 1,4-dicarbonyl tautomer, is a suitable substrate for this reaction. The process involves the condensation of the dicarbonyl compound with a primary amine, typically under neutral or weakly acidic conditions, to form a di-imine intermediate which subsequently cyclizes and dehydrates to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com The reaction mechanism involves the amine attacking the two carbonyl groups to form a 2,5-dihydroxytetrahydropyrrole intermediate, which then eliminates two molecules of water. wikipedia.org This method is highly versatile, accommodating a wide range of primary amines.

Table 1: Examples of Pyrrole Derivatives from this compound via Paal-Knorr Synthesis

| Reactant 1 | Amine Reactant (R-NH₂) | Potential Pyrrole Product |

|---|---|---|

| This compound | Ammonia (NH₃) | Ethyl 5-(p-tolyl)-1H-pyrrole-3-carboxylate |

| This compound | Methylamine (CH₃NH₂) | Ethyl 1-methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylate |

| This compound | Aniline (C₆H₅NH₂) | Ethyl 1-phenyl-5-(p-tolyl)-1H-pyrrole-3-carboxylate |

While the Paal-Knorr synthesis is the primary route to pyrroles from this precursor, information regarding the specific synthesis of pyrrol-2-one derivatives from this compound is not extensively documented in the surveyed literature.

Pyrazole (B372694) and Pyrazolo[3,4-b]pyridine Systems

Pyrazole Derivatives The 1,3-dicarbonyl nature of this compound makes it an excellent precursor for the synthesis of pyrazoles. The Knorr pyrazole synthesis involves the condensation of a β-dicarbonyl compound with hydrazine (B178648) or its derivatives. wikipedia.orgresearchgate.net The reaction proceeds by the initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring. The use of substituted hydrazines allows for the introduction of various substituents at the N1 position of the pyrazole ring. Due to the asymmetry of this compound, the reaction can potentially yield regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack.

Table 2: Synthesis of Pyrazole Derivatives

| Reactant 1 | Hydrazine Reactant | Potential Pyrazole Product |

|---|---|---|

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | Ethyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate |

| This compound | Phenylhydrazine (C₆H₅NHNH₂) | Ethyl 1-phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate |

Pyrazolo[3,4-b]pyridine Systems The versatility of this compound extends to the synthesis of fused heterocyclic systems. Pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry, can be constructed by reacting a 1,3-dicarbonyl compound with a 5-aminopyrazole. nih.govchim.it Research has shown that ethyl 2,4-dioxo-4-phenylbutanoate derivatives are effective substrates for this transformation, producing the fused ring system in good yields. nih.gov The reaction involves a condensation and cyclization sequence where the aminopyrazole acts as a binucleophile, reacting with the two carbonyl groups of the butanoate derivative to build the fused pyridine (B92270) ring.

Table 3: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Dicarbonyl Reactant | Aminopyrazole Reactant | Resulting Fused Heterocycle |

|---|---|---|

| This compound | 5-Amino-3-methyl-1-phenylpyrazole | Ethyl 3-methyl-1-phenyl-4-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylate |

| This compound | 3,5-Diaminopyrazole | Ethyl 3-amino-4-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylate |

Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines represent another class of fused heterocycles accessible from this compound. The general synthetic strategy involves the reaction of a 1,3-dicarbonyl compound with an appropriately substituted aminopyrimidine, such as 6-aminouracil (B15529) or its derivatives. jocpr.com The reaction consists of an electrophilic attack on the C5 position of the pyrimidine (B1678525) ring by one of the carbonyl carbons, followed by cyclization involving the second carbonyl group and the amino substituent, ultimately forming the fused pyridine ring. This condensation provides a direct route to these complex and medicinally relevant scaffolds.

Table 4: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

| Dicarbonyl Reactant | Aminopyrimidine Reactant | Resulting Fused Heterocycle |

|---|---|---|

| This compound | 6-Amino-1,3-dimethyluracil | Ethyl 1,3-dimethyl-2,4-dioxo-5-(p-tolyl)-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-7-carboxylate |

| This compound | 2,6-Diaminopyrimidin-4(3H)-one | Ethyl 2-amino-4-oxo-5-(p-tolyl)-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylate |

Triazepine Derivatives

A review of the available scientific literature did not yield specific methods for the synthesis of triazepine derivatives utilizing this compound as a direct precursor. The synthesis of these seven-membered rings typically requires different strategies and starting materials.

Other Nitrogen- and Oxygen-Containing Heterocycles

The reactivity of the β-keto ester functional group allows for the synthesis of other important heterocycles, notably isoxazoles and pyrimidines.

Isoxazoles: The standard synthesis of isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). The reaction with this compound would proceed via condensation and subsequent cyclization to yield the corresponding isoxazole (B147169) derivative.

Pyrimidines: In a similar fashion, condensation with urea (B33335), thiourea (B124793), or amidines provides access to pyrimidine scaffolds. This reaction is a cornerstone in heterocyclic chemistry for forming the pyrimidine ring, where the dinucleophilic reagent bridges the two carbonyl carbons of the 1,3-dicarbonyl system.

Table 5: Synthesis of Other N- and O-Containing Heterocycles

| Reactant 1 | Reactant 2 | Heterocyclic Product |

|---|---|---|

| This compound | Hydroxylamine (NH₂OH) | Ethyl 5-(p-tolyl)isoxazole-3-carboxylate |

| This compound | Urea (H₂NCONH₂) | Ethyl 2-hydroxy-4-(p-tolyl)pyrimidine-6-carboxylate |

| This compound | Thiourea (H₂NCSNH₂) | Ethyl 2-mercapto-4-(p-tolyl)pyrimidine-6-carboxylate |

Applications in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are powerful tools for building molecular complexity. This compound, as a versatile β-keto ester, is an excellent component for such reactions.

One notable example is the pseudo-five-component synthesis of 4,4’-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. nih.gov In this type of reaction, two equivalents of a β-keto ester (like this compound) react with two equivalents of hydrazine and one equivalent of an aromatic aldehyde. nih.gov The reaction proceeds through the initial formation of the pyrazolone (B3327878) intermediate from the ketoester and hydrazine. This intermediate then undergoes a Knoevenagel condensation with the aldehyde, followed by a Michael addition of a second pyrazolone molecule to generate the final complex product in a highly efficient manner.

Table 6: Example of a Multicomponent Reaction Involving this compound

| Reaction Type | Reactants | Potential Product |

|---|---|---|

| Pseudo-Five-Component Reaction | 2 x this compound 2 x Hydrazine Hydrate 1 x Benzaldehyde | Bis-(3-ethoxycarbonyl-5-(p-tolyl)-1H-pyrazol-4-yl)(phenyl)methane |

Role in the Preparation of Complex Organic Molecules for Pharmaceutical and Agrochemical Applications

This compound serves as a highly versatile and valuable building block in the synthesis of a variety of complex organic molecules, demonstrating significant utility in both the pharmaceutical and agrochemical sectors. Its 1,3-dicarbonyl moiety provides a reactive scaffold for the construction of diverse heterocyclic systems, which are prominent features in many biologically active compounds.

The primary application of this compound and its aryl analogues in medicinal chemistry lies in their role as precursors to heterocyclic compounds. Research has shown that ethyl 2,4-dioxo-4-arylbutanoate derivatives can be synthesized and subsequently evaluated for their potential as enzyme inhibitors. For instance, a study detailed the synthesis of various ethyl 2,4-dioxo-4-arylbutanoates and their assessment as Src Kinase inhibitors. d-nb.infonih.govnih.gov Src kinases are a family of enzymes that play a crucial role in cell growth and proliferation, and their inhibition is a target for cancer therapy. d-nb.infonih.gov The general synthetic approach involves the reaction of a substituted acetophenone (B1666503) with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. d-nb.infonih.gov

One of the most well-established applications of β-ketoesters, such as this compound, is in the synthesis of pyrazole derivatives. d-nb.infonih.govorganic-chemistry.orgorganic-chemistry.orgmdpi.commdpi.commdpi.com Pyrazoles are a class of heterocyclic compounds that form the core of many pharmaceutical and agrochemical products. organic-chemistry.orgresearchgate.net The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a fundamental and widely used transformation in organic chemistry. nih.govorganic-chemistry.orgorganic-chemistry.orgmdpi.commdpi.comresearchgate.net The reaction typically involves the condensation of the dicarbonyl compound with a hydrazine derivative. nih.govorganic-chemistry.orgmdpi.commdpi.commdpi.com The versatility of this method allows for the introduction of various substituents onto the pyrazole ring, enabling the fine-tuning of the biological activity of the final molecule.

Similarly, pyrimidine derivatives, which are also accessible from 1,3-dicarbonyl precursors, are a cornerstone of many agrochemicals, particularly herbicides. nih.gov The synthesis of pyrimidines can be accomplished through the reaction of a 1,3-dicarbonyl compound with an amidine or urea derivative. nih.gov These pyrimidine-based herbicides are crucial for modern agriculture, and the synthetic flexibility offered by precursors like this compound is instrumental in the development of new and improved herbicidal agents. nih.gov

The following tables summarize the utility of this compound as a synthetic intermediate.

Table 1: Synthesis of Bioactive Heterocycles from this compound

| Starting Material | Reagent | Product Class | Potential Application |

|---|---|---|---|

| This compound | Substituted Hydrazine | Pyrazole | Pharmaceutical (e.g., Enzyme Inhibitors), Agrochemical (e.g., Fungicides, Herbicides) |

Table 2: Examples of Agrochemical Classes Derived from Precursors similar to this compound

| Precursor Class | Heterocyclic Product | Agrochemical Type | Examples of Commercial Products |

|---|---|---|---|

| Aryl 1,3-Diketones/β-Ketoesters | Pyrazoles | Fungicides, Herbicides, Insecticides | Pyraclostrobin, Pyroxasulfone |

Spectroscopic Characterization Techniques in the Structural Elucidation of Ethyl 2,4 Dioxo 4 P Tolyl Butanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For ethyl 2,4-dioxo-4-(p-tolyl)butanoate, the spectrum is expected to show distinct signals corresponding to the ethyl group, the methylene (B1212753) protons, and the aromatic protons of the p-tolyl group.

The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (OCH₂) group due to spin-spin coupling. The chemical shift for the ethoxy protons in similar ester functionalities is generally observed around 1.3-1.5 ppm for the methyl group and 4.1-4.3 ppm for the methylene group. The methyl group on the p-tolyl ring is expected to produce a singlet in the aromatic methyl region. The aromatic protons will exhibit a characteristic splitting pattern for a para-substituted benzene (B151609) ring, typically as two doublets. The methylene protons situated between the two carbonyl groups are also expected to produce a distinct signal.

In a related compound, p-toluidine, the methyl protons show a singlet at 2.19 ppm, and the aromatic protons appear as doublets at 6.69 and 6.91 ppm, which can serve as a reference for the tolyl moiety. rsc.org For ethyl-p-tolylacetate, another related structure, the ethyl group protons are observed, as are the tolyl protons and the benzylic protons. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl (-OCH₂CH₃ ) | ~1.3 | Triplet | 3H |

| Aromatic Methyl (-CH₃ ) | ~2.4 | Singlet | 3H |

| Methylene (-COCH₂ CO-) | ~4.0 | Singlet | 2H |

| Ethyl (-OCH₂ CH₃) | ~4.2 | Quartet | 2H |

| Aromatic Protons (ortho to CO) | ~7.9 | Doublet | 2H |

| Aromatic Protons (ortho to CH₃) | ~7.3 | Doublet | 2H |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and analysis of related compounds.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The spectrum is expected to show signals for the two carbonyl carbons of the ester and ketone groups, which are typically found in the downfield region of the spectrum (160-200 ppm). The carbons of the ethyl group will appear at the higher field end of the spectrum. The aromatic carbons of the p-tolyl group will have characteristic shifts, with the carbon attached to the electron-donating methyl group appearing at a slightly higher field than the others.

For a similar structure, ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, ¹³C NMR data is available and provides a basis for comparison. nih.gov In the related compound p-toluidine, the methyl carbon appears at 20.6 ppm, and the aromatic carbons are observed at 115.4, 127.7, 129.9, and 144.2 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-OCH₂CH₃ ) | ~14 |

| Aromatic Methyl (-CH₃ ) | ~21 |

| Methylene (-COCH₂ CO-) | ~45 |

| Ethyl (-OCH₂ CH₃) | ~62 |

| Aromatic Carbons | ~128-145 |

| Ester Carbonyl (C =O) | ~165 |

| Ketone Carbonyls (C =O) | ~190-200 |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and analysis of related compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the carbonyl groups.

The C=O stretching vibrations of the ester and the two ketone groups are the most prominent features. The ester carbonyl stretch is typically found around 1735-1750 cm⁻¹. The ketone carbonyls, being part of a β-dicarbonyl system, may show slightly different absorption frequencies, generally in the range of 1680-1720 cm⁻¹. The C-O stretching of the ester group will also be present. Additionally, the spectrum will show absorptions for C-H stretching of the aromatic and aliphatic parts of the molecule, as well as C=C stretching from the aromatic ring.

For the related compound ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, the ester C=O stretch is noted between 1740–1760 cm⁻¹, and the dioxo groups show stretches at 1680–1700 cm⁻¹. The IR spectrum of ethyl-p-tolylacetate also provides reference peaks for the ester and tolyl groups. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretch | ~3000-3100 |

| C-H (Aliphatic) | Stretch | ~2850-3000 |

| C=O (Ester) | Stretch | ~1735-1750 |

| C=O (Ketone) | Stretch | ~1680-1720 |

| C=C (Aromatic) | Stretch | ~1450-1600 |

| C-O (Ester) | Stretch | ~1100-1300 |

Note: The expected wavenumbers are based on standard IR correlation tables and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. The molecular formula of this compound is C₁₃H₁₄O₄, with a molecular weight of 234.25 g/mol . calpaclab.comchemuniverse.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 234. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da), the entire ester group (-COOCH₂CH₃, 73 Da), or cleavage at other points in the butanoate chain. The p-tolyl group would give rise to a characteristic fragment at m/z 91 (the tolyl cation) or m/z 119 (the p-toluoyl cation).

Advanced Spectroscopic Methods (e.g., GC-MS for related compounds)

For a more in-depth analysis and to study related compounds or impurities, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are highly valuable. GC separates the components of a mixture before they are introduced into the mass spectrometer for analysis.

This technique would be particularly useful in monitoring the synthesis of this compound to ensure the purity of the product. For instance, in the synthesis of a related compound, ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, GC-MS is used to identify and characterize the product and any byproducts. nih.gov The NIST Mass Spectrometry Data Center provides GC-MS data for many related small molecules which can be used for comparison of fragmentation patterns. nih.gov

Biological and Pharmacological Investigations of Ethyl 2,4 Dioxo 4 P Tolyl Butanoate Derivatives

Enzyme Inhibition Studies

The ability of ethyl 2,4-dioxo-4-(p-tolyl)butanoate derivatives to interact with and inhibit enzymes has been a key area of research, particularly in the context of cancer therapy.

Src Kinase Inhibitory Activity

Derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been synthesized and assessed for their capacity to inhibit Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, survival, and migration. ut.ac.ir Overexpression or mutation of Src kinase is linked to the development and metastasis of several human cancers, making it a significant target for anticancer drug development. ut.ac.ir

In one study, a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives were prepared and evaluated for their Src kinase inhibitory activity. ut.ac.ir The synthesis involved the reaction of substituted acetophenone (B1666503) derivatives with diethyl oxalate (B1200264). ut.ac.ir The resulting compounds all demonstrated moderate inhibitory activity against Src kinase when compared to the reference drug, staurosporine. ut.ac.ir Notably, the derivative with a 3-methyl substituent on the aromatic ring exhibited the most promising activity. ut.ac.ir The unsubstituted phenyl analog also showed notable potency in this series of compounds. ut.ac.ir

Antimicrobial and Anticancer Properties

The 1,3-diketone structural motif present in this compound is found in numerous compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. ut.ac.ir While direct studies on the antimicrobial and anticancer properties of this compound are limited, research on its derivatives and related compounds provides valuable insights into its potential in these areas.

Derivatives of 5,5-diphenylimidazolidine-2,4-dione, which can be synthesized from intermediates related to the title compound's structure, have shown antimicrobial, anti-inflammatory, analgesic, and antiviral activities. hrpub.org For instance, (E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione and its derivatives have been synthesized and tested for their in vitro antibacterial activity against various human pathogenic microorganisms, showing significant activity. hrpub.org

Furthermore, the cytotoxic effects of related compounds have been investigated against various cancer cell lines. While specific data for this compound is not available, studies on other 2,4-dioxobutanoic acid derivatives suggest potential antiproliferative activity. researchgate.net

Anti-inflammatory and Analgesic Activities

The potential of 2,4-dioxobutanoic acid derivatives to modulate inflammatory pathways and alleviate pain has been another focus of investigation. While direct in vivo studies on this compound are not extensively reported, research on related structures provides a basis for its potential in this area.

Studies on derivatives of 2,4-dioxobutanoic acid have indicated both anti-inflammatory and analgesic properties. chimicatechnoacta.ruresearchgate.net For example, derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have been shown to possess an analgesic effect that exceeds that of the well-known drug metamizole (B1201355) in animal models. chimicatechnoacta.ru These findings suggest that the core structure of 2,4-dioxobutanoic acid, which is central to this compound, may contribute to these activities. The mechanisms are thought to involve the modulation of inflammatory mediators. researchgate.net

Exploration in Drug Discovery and Medicinal Chemistry Programs

The ethyl 2,4-dioxo-4-arylbutanoate scaffold is considered a valuable intermediate in drug discovery and medicinal chemistry programs due to its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives. ut.ac.irresearchgate.net The 1,3-diketone moiety serves as a versatile building block for creating more complex molecules with potential therapeutic applications. ut.ac.ir

The exploration of ethyl 2,4-dioxo-4-phenylbutyrate, a closely related compound, as a versatile intermediate for the large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters highlights the utility of this chemical class in synthesizing chiral building blocks for drug development. researchgate.net These programs aim to generate novel compounds with improved efficacy and selectivity for various biological targets.

Mechanism of Biological Action for Active Derivatives

The primary mechanism of action investigated for this compound derivatives is the inhibition of Src kinase. ut.ac.ir This inhibition is believed to occur through the binding of the molecule to the active site of the enzyme, thereby blocking its catalytic activity and disrupting the signaling pathways that promote cancer cell growth and survival. ut.ac.ir

For other biological activities, the mechanisms are inferred from studies on related compounds. The antimicrobial effects of derivatives may stem from their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. hrpub.org The anti-inflammatory and analgesic effects of related 2,4-dioxobutanoic acid derivatives are thought to be mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), and the modulation of pro-inflammatory signaling molecules. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ethyl 2,4 Dioxo 4 P Tolyl Butanoate Analogues

Impact of Substituent Modifications on Chemical Reactivity and Synthetic Outcomes

The synthesis of ethyl 2,4-dioxo-4-(p-tolyl)butanoate and its analogues is commonly achieved through a Claisen condensation reaction. This reaction involves the base-catalyzed condensation between a substituted acetophenone (B1666503) and diethyl oxalate (B1200264). The nature of the substituent on the acetophenone's aromatic ring can significantly influence the reactivity and the outcome of the synthesis.

In a study by Rafinejad and colleagues, a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives were synthesized by reacting appropriately substituted acetophenones with diethyl oxalate in the presence of sodium ethoxide. johnshopkins.edu The general synthetic scheme allows for the introduction of a variety of substituents on the phenyl ring. The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking one of the ester carbonyls of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the desired β-ketoester product. johnshopkins.edusrmist.edu.in

Table 1: Synthesized Analogues of this compound

| Compound ID | Aryl Substituent |

| 3a | 4-Cl |

| 3b | 2,4-diCl |

| 3c | 4-F |

| 3d | 4-CH3 (p-tolyl) |

| 3e | 3-CH3 |

| 3f | H (phenyl) |

Data sourced from Rafinejad, A., et al. (2015). johnshopkins.edu

Influence of Structural Variations on Biological Activity

The structural variations in this compound analogues have been shown to have a direct impact on their biological activity. In the same study by Rafinejad et al., the synthesized compounds were evaluated for their inhibitory activity against Src kinase, a protein tyrosine kinase implicated in the progression of several cancers. johnshopkins.edu

The in vitro evaluation revealed that all the synthesized ethyl 2,4-dioxo-4-arylbutanoate derivatives exhibited moderate inhibitory activity against Src kinase. johnshopkins.edu The potency of the inhibition, as measured by the half-maximal inhibitory concentration (IC50), varied depending on the substituent on the aromatic ring. Notably, the analogue with a 3-methyl substituent (compound 3e) displayed the highest activity among the tested compounds, with an IC50 of 48.3 µM. johnshopkins.edu In contrast, the unsubstituted phenyl analogue (compound 3f) showed an IC50 of 90.3 µM. johnshopkins.edu The p-tolyl analogue (4-methyl, compound 3d) had an IC50 of 68.3 µM. johnshopkins.edu This suggests that the position and nature of the alkyl group play a role in the interaction with the enzyme's active site.

Table 2: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Analogues

Data sourced from Rafinejad, A., et al. (2015). johnshopkins.edu

Correlation between Electronic and Steric Effects and Compound Performance

The performance of this compound analogues, particularly their biological activity, can be rationalized by considering the electronic and steric effects of the substituents. Quantitative structure-activity relationship (QSAR) studies aim to correlate these physicochemical parameters with biological activity. scienceforecastoa.comslideshare.netsips.org.in

In the context of the Src kinase inhibitors studied by Rafinejad et al., several trends can be observed. johnshopkins.edu

Electronic Effects: The introduction of electron-withdrawing halogen substituents, such as 4-chloro (compound 3a, IC50 = 75.4 µM) and 4-fluoro (compound 3c, IC50 = 85.2 µM), resulted in moderate activity, comparable to or slightly better than the unsubstituted phenyl analogue (compound 3f, IC50 = 90.3 µM). johnshopkins.edu The Hammett substituent constant (σ), a measure of the electronic effect of a substituent, is positive for these groups, indicating their electron-withdrawing nature. sips.org.in This suggests that modifying the electronic landscape of the phenyl ring influences its interaction with the kinase.

Steric and Positional Effects: The data for the methyl-substituted analogues highlight the importance of steric and positional factors. The p-tolyl analogue (4-methyl, compound 3d) with an IC50 of 68.3 µM was more potent than the unsubstituted phenyl analogue. johnshopkins.edu Even more striking is the enhanced activity of the 3-methyl analogue (compound 3e, IC50 = 48.3 µM). johnshopkins.edu This indicates that the placement of a small, electron-donating methyl group is beneficial for activity, with the meta position being particularly favorable. This could imply a specific hydrophobic pocket in the enzyme's binding site that can accommodate a methyl group at this position, leading to a more favorable binding interaction. The Taft steric parameter (Es) is often used to quantify the steric bulk of substituents. sips.org.in The superior activity of the 3-methyl analogue over the 4-methyl and unsubstituted versions points to a defined steric and electronic preference within the enzyme's active site.

Comparative Analysis with Structurally Similar Compounds

A comparative analysis of this compound with structurally similar compounds, such as its unsubstituted parent, ethyl 2,4-dioxo-4-phenylbutanoate, provides valuable context for understanding the role of the p-tolyl methyl group.

As seen in the Src kinase inhibition data, the p-tolyl analogue (compound 3d, IC50 = 68.3 µM) is more active than the phenyl analogue (compound 3f, IC50 = 90.3 µM). johnshopkins.edu This suggests that the addition of the methyl group in the para position enhances the compound's ability to inhibit the enzyme. This enhancement could be due to increased hydrophobicity, leading to better binding in a hydrophobic pocket of the enzyme, or it could be due to favorable van der Waals interactions.

From a physicochemical standpoint, the introduction of the methyl group alters the properties of the molecule. For instance, the lipophilicity, often estimated by the logarithm of the partition coefficient (logP), would be expected to increase with the addition of the methyl group. This can influence the compound's ability to cross cellular membranes and interact with the target protein.

The core scaffold of ethyl 2,4-dioxo-4-arylbutanoate is a versatile starting point for the development of enzyme inhibitors. The work on Src kinase demonstrates that even subtle changes, such as the addition or repositioning of a methyl group on the phenyl ring, can lead to measurable differences in biological activity. johnshopkins.edu Further comparative studies with a wider range of analogues could help to build a more comprehensive QSAR model for this class of compounds.

Catalytic Applications Involving Ethyl 2,4 Dioxo 4 P Tolyl Butanoate and Its Derivatives

Role as Ligands in Metal Catalysis

Derivatives of ethyl 2,4-dioxo-4-(p-tolyl)butanoate, particularly those incorporating heterocyclic systems like pyrazole (B372694), are effective ligands for the formation of transition metal complexes. The dicarbonyl moiety and the potential for modification at various positions on the butanoate and tolyl groups allow for the creation of polydentate ligands. These ligands can coordinate with a variety of metal ions, including but not limited to copper(II), cobalt(II), nickel(II), and zinc(II).

The coordination typically occurs through nitrogen and oxygen donor atoms within the ligand structure. For instance, pyrazole-hydrazone derivatives can act as chelating agents, forming stable complexes with metal centers. The resulting coordination compounds can exhibit diverse geometries, such as octahedral or square planar, depending on the metal ion and the specific ligand structure. This ability to form stable metal complexes is the basis for their application in catalysis, where the metal center's electronic properties and coordination environment are critical to its catalytic function. The synthesis of such complexes often involves the reaction of the ligand with a metal salt, such as copper(II) chloride, in a suitable solvent like tetrahydrofuran. nih.gov The resulting complexes are of significant interest for their potential to mimic the active sites of metalloenzymes.

Catalytic Activities of Derived Complexes (e.g., Catecholase Activity of Pyrazole-Hydrazone Derivatives)

A significant area of research has been the investigation of the catalytic activity of metal complexes derived from ligands related to this compound, particularly in oxidation reactions that mimic biological processes. Copper(II) complexes of pyrazole-hydrazone derivatives have demonstrated notable catecholase activity, catalyzing the oxidation of catechol to o-quinone. researchgate.net This activity is a biomimetic model of the function of tyrosinase, a copper-containing enzyme.

The catalytic efficiency of these complexes is influenced by several factors:

Nature of the Ligand: The electronic and steric properties of substituents on the pyrazole and hydrazone moieties significantly impact the catalytic rate. For example, unsubstituted pyrazole-based ligands have been found to yield highly active catalysts. nih.gov

Metal Counter-anion: The counter-anion of the copper salt used in the complex formation can affect the catalytic activity.

Solvent: The choice of solvent can influence the reaction rate.

Ligand Concentration: The concentration of the ligand relative to the metal ion is another critical parameter. researchgate.net

Kinetic studies of these copper(II) complexes, often following the Michaelis-Menten model, have revealed impressive catalytic activities. In some cases, the turnover rates for the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ) are remarkably high, with some in-situ generated copper(II)-pyrazole-hydrazone complexes exhibiting rates as high as 72.920 µmol·L⁻¹·min⁻¹. researchgate.net These findings underscore the potential of these derivatives in the development of synthetic catalysts for oxidation reactions.

Table 1: Factors Influencing Catecholase Activity of Derived Copper(II) Complexes

| Factor | Influence on Catalytic Activity | Example |

|---|---|---|

| Ligand Structure | Electronic and steric effects of substituents on the pyrazole ring are critical. The presence of an oxygen atom in the side chain can be detrimental. nih.gov | Unsubstituted pyrazole-based ligands have shown the best results. nih.gov |

| Counter-anion | The nature of the counter-anion of the copper salt influences the reaction rate. | Not specified in the provided context. |

| Solvent | The reaction medium plays a significant role in the catalytic process. | Not specified in the provided context. |

| Concentration | The ligand-to-metal ratio is a key parameter in optimizing catalytic activity. researchgate.net | Not specified in the provided context. |

Heterogeneous and Homogeneous Catalytic Systems for Derivative Synthesis

The synthesis of this compound and its derivatives can be accomplished through various catalytic routes, employing both heterogeneous and homogeneous systems.

Homogeneous Catalysis: A common method for the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives involves a Claisen condensation reaction under homogeneous catalytic conditions. For instance, the reaction of an appropriate substituted acetophenone (B1666503) with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide in dry ethanol (B145695) serves as an effective method. johnshopkins.edu In this system, the sodium ethoxide acts as a homogeneous catalyst, facilitating the condensation to form the desired dicarbonyl compound. The reaction mixture is typically stirred overnight and may be heated to drive the reaction to completion, followed by acidification and extraction to isolate the product. johnshopkins.edu

Heterogeneous Catalysis: For more sustainable and recyclable catalytic processes, heterogeneous catalysts are of great interest. Palladium supported on mesoporous silica (B1680970), such as Pd/SBA-15, represents a powerful heterogeneous catalytic system for C-C bond formation reactions, which are relevant to the synthesis of derivatives of this compound. researchgate.net

SBA-15 is a mesoporous silica material with a high surface area and uniform hexagonal channels, making it an excellent support for metal nanoparticles. mdpi.com Palladium nanoparticles immobilized on SBA-15 are efficient catalysts for various cross-coupling reactions. researchgate.net The functionalization of the SBA-15 support can further enhance the catalytic performance by improving the dispersion and stability of the palladium nanoparticles. researchgate.net These catalysts offer several advantages, including high activity, selectivity, and the ease of separation from the reaction mixture, allowing for their reuse. While not specifically documented for the direct synthesis of this compound, the utility of Pd/SBA-15 in a wide range of C-C coupling reactions suggests its potential applicability in synthesizing more complex derivatives of this compound. researchgate.net

Table 2: Comparison of Catalytic Systems for Derivative Synthesis

| Catalytic System | Type | Catalyst Example | Reaction Type | Advantages |

|---|---|---|---|---|

| Sodium Ethoxide | Homogeneous | NaOEt in Ethanol | Claisen Condensation | High efficiency for specific condensations. johnshopkins.edu |

| Pd/SBA-15 | Heterogeneous | Palladium nanoparticles on SBA-15 silica | C-C Coupling Reactions | High activity, selectivity, catalyst recyclability. researchgate.net |

Future Research Directions and Emerging Applications

Development of Novel and Green Synthetic Strategies

The conventional synthesis of ethyl 2,4-dioxo-4-(p-tolyl)butanoate and its analogs typically involves a Claisen condensation reaction between a substituted acetophenone (B1666503) (like 4'-methylacetophenone) and diethyl oxalate (B1200264), using a strong base such as sodium ethoxide in a dry ethanol (B145695) medium. johnshopkins.eduut.ac.ir While effective, this method presents opportunities for improvement in line with the principles of green chemistry. researchgate.net

Future research should focus on developing more sustainable and efficient synthetic routes. researchgate.net Key areas for exploration include:

Catalytic Approaches: Replacing stoichiometric bases like sodium ethoxide with catalytic alternatives could minimize waste and simplify purification processes.

Solvent Selection: Investigating the use of greener solvents, such as bio-based solvents or supercritical fluids like CO2, can reduce the environmental impact associated with traditional organic solvents. researchgate.net

Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted synthesis could shorten reaction times and lower energy consumption compared to conventional heating methods. nih.gov

Table 1: Comparison of Synthetic Strategies

| Parameter | Conventional Method | Potential Green Alternative |

|---|---|---|

| Reagents | Stoichiometric sodium ethoxide | Catalytic amounts of a recyclable base or solid acid catalyst |

| Solvent | Anhydrous ethanol | Renewable solvents (e.g., 2-Methyl-THF), ionic liquids, or solvent-free conditions |

| Energy Input | Conventional heating/reflux | Microwave irradiation, ultrasonic energy |

| Key Advantage | Established and reliable | Reduced waste, lower energy use, improved safety profile researchgate.net |

Advanced Biological Evaluations and Target Identification for Derivatives

Research has demonstrated that derivatives of ethyl 2,4-dioxo-4-arylbutanoate exhibit inhibitory activity against Src Kinase, a protein tyrosine kinase implicated in cancer progression. johnshopkins.eduut.ac.ir All tested compounds in one study, including derivatives with different aromatic substituents, showed moderate activity, with IC50 values ranging from 48.3 to 90.3 µM against this target. ut.ac.ir

This initial finding opens the door for extensive future research. Advanced biological evaluations should be directed toward:

Broad-Spectrum Kinase Profiling: Screening derivatives against a wide panel of kinases to identify more potent and selective inhibitors.

Exploration of Other Therapeutic Areas: The 1,3-diketone scaffold is known for a range of biological activities, including antimicrobial and antiviral properties, suggesting that derivatives could be tested against various pathogens. ut.ac.ir

Target Identification and Validation: For promising derivatives, employing modern chemical biology techniques is crucial. Network pharmacology, for instance, can predict potential molecular targets by analyzing compound-target interaction databases. mdpi.com Subsequent in silico molecular docking and in vitro assays can then be used to validate these predicted interactions and elucidate the mechanism of action at a molecular level. mdpi.com

Table 2: Reported Biological Activity of Ethyl 2,4-dioxo-4-arylbutanoate Analogs

| Compound Type | Biological Target | Reported Activity | Future Direction |

|---|---|---|---|

| Ethyl 2,4-dioxo-4-arylbutanoates | Src Kinase | Moderate inhibition (IC50 range: 48.3-90.3 µM) ut.ac.ir | Screen against other cancer-related kinases; optimize structure for higher potency. |

| General 1,3-Diketones | Various bacterial and viral targets | Reported antimicrobial and antiviral activities ut.ac.ir | Synthesize and test p-tolyl derivative against a panel of microbes and viruses. |

Exploration in Materials Science and Functional Molecule Design

The inherent chemical structure of this compound makes it an attractive building block for materials science. The β-keto ester functionality is a well-known bidentate ligand capable of chelating with a wide variety of metal ions.

Future exploration in this domain could focus on:

Coordination Polymers and MOFs: Utilizing the compound as an organic linker to construct metal-organic frameworks (MOFs) or coordination polymers. The specific p-tolyl group could influence the resulting framework's porosity, stability, and electronic properties.

Functional Dyes and Sensors: The conjugated system within the molecule can be chemically modified to develop novel dyes. The chelation capability could be harnessed to design colorimetric sensors for specific metal ions.

Polymer Chemistry: The diketone functionality can participate in polymerization reactions to create novel polymers with tailored thermal or optical properties.

Table 3: Potential Applications in Materials Science

| Application Area | Key Structural Feature | Potential Function |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | β-Keto ester (Chelating Ligand) | Gas storage, catalysis, chemical separation |

| Functional Dyes/Sensors | Conjugated System, Metal Chelation | Optical materials, selective ion detection |

| Specialty Polymers | Reactive Ketone Groups | High-performance plastics, functional coatings |

Interdisciplinary Research Integrating this compound Chemistry

The full potential of this compound will be best realized through interdisciplinary collaboration. Integrating expertise from different scientific fields can accelerate discovery and innovation.

Future interdisciplinary projects could include:

Computational and Synthetic Chemistry: Using computational modeling (e.g., DFT calculations) to predict the properties of new derivatives and materials, thereby guiding synthetic efforts toward the most promising targets. nih.gov

Medicinal Chemistry and Pharmacology: A synergistic approach where medicinal chemists synthesize focused libraries of derivatives based on initial screening hits, and pharmacologists perform in-depth biological testing and mechanism-of-action studies. mdpi.com

Materials Science and Engineering: Collaboration between chemists synthesizing novel polymers or MOFs from the parent compound and engineers who can fabricate and test these materials in real-world applications like electronic devices or filtration membranes.

Table 4: Framework for Interdisciplinary Research

| Collaborating Fields | Primary Research Goal |

|---|---|

| Computational Chemistry & Synthetic Chemistry | Design and synthesize novel derivatives with predicted high-value properties. |

| Medicinal Chemistry & Pharmacology | Develop and validate new therapeutic agents based on the compound's scaffold. johnshopkins.edumdpi.com |

| Materials Science & Chemical Engineering | Create and test new functional materials for advanced applications. |

Q & A

Q. What are the common synthetic routes for Ethyl 2,4-dioxo-4-(p-tolyl)butanoate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in a protocol analogous to the synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (a structural analog), a β-keto ester intermediate is reacted with p-tolyl Grignard or organozinc reagents under anhydrous conditions . Catalytic methods, such as using tetrabutylammonium iodide (TBAI) in THF with K₂CO₃ as a base, can enhance reaction efficiency by stabilizing transition states, as demonstrated in spiroketone syntheses . Yield optimization requires strict control of temperature (often 0–25°C), solvent polarity, and stoichiometric ratios of reactants. For instance, excess electrophilic agents (e.g., ethyl 4-bromobutanoate) may improve cyclization efficiency but risk side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Critical for confirming the dioxo and aryl substituents. The keto-enol tautomerism of the 2,4-dioxo group can complicate spectra; deuterated solvents like CDCl₃ and controlled pH minimize tautomeric shifts. For example, in related esters, the δ 8.01–7.11 ppm range in ¹H NMR confirms aromatic protons, while carbonyl carbons appear at δ 163–166 ppm in ¹³C NMR .

- IR Spectroscopy : Strong absorption bands near 1700–1750 cm⁻¹ confirm ester and ketone carbonyl groups.

- GC-MS : Useful for purity assessment and detecting volatile byproducts. Column selection (e.g., DB-Wax or RTX-5) impacts resolution, as shown in studies of analogous esters .

Q. What are the key stability considerations for this compound under different storage conditions?

Methodological Answer:

- Moisture Sensitivity : Hydrolysis of the ester or dioxo groups can occur in humid environments. Store under inert gas (N₂/Ar) in sealed containers with desiccants .

- Thermal Stability : Decomposition above 60°C is common for β-keto esters. Long-term storage at –20°C in amber vials minimizes thermal and photolytic degradation .

- Light Sensitivity : UV exposure may induce radical reactions in the p-tolyl group. Use light-resistant packaging and avoid prolonged exposure during handling.

Advanced Research Questions

Q. How can researchers optimize catalytic systems for the synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAI) to enhance nucleophilic reactivity, as demonstrated in spiroketone synthesis with 85–90% yields .

- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) improve ion-pair separation but may require lower temperatures to suppress side reactions.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps. For example, delayed addition of electrophiles can prevent premature quenching of intermediates.

Q. How should researchers address contradictions in NMR data during structural elucidation?

Methodological Answer:

- Tautomerism Analysis : Use variable-temperature NMR to observe keto-enol equilibrium shifts. For example, cooling to –40°C in CDCl₃ can stabilize the keto form, simplifying peak assignments .

- 2D NMR Techniques : HSQC and HMBC correlations resolve overlapping signals. In thiophene analogs, HMBC cross-peaks between carbonyl carbons and aryl protons confirmed regiochemistry .

- Comparative Data : Cross-reference with structurally similar esters (e.g., Ethyl 3-oxo-4-phenylbutanoate) to validate chemical shifts .

Q. What computational methods predict the reactivity of this compound in derivative synthesis?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the dioxo group’s electron-withdrawing nature directs nucleophilic attacks to the γ-position .

- Molecular Dynamics (MD) : Simulate solvation effects to optimize reaction media. Studies on 4-(2-fluorophenyl) analogs showed THF stabilizes transition states better than DMSO .

- Docking Studies : If targeting biological activity (e.g., enzyme inhibition), dock derivatives into active sites of target proteins (e.g., prostaglandin dehydrogenases) to prioritize synthetic targets .

Q. What strategies improve HPLC analysis of this compound and related esters?

Methodological Answer:

- Column Selection : Use reversed-phase C18 columns with acetonitrile/water gradients for baseline separation. For volatile esters, RTX-1 (100% dimethylpolysiloxane) columns enhance retention .

- Detector Optimization : UV detection at 210–220 nm captures carbonyl chromophores. For trace impurities, tandem MS (e.g., Q-TOF) improves sensitivity .

- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate removes polar interferents, as validated in pineapple ester analyses .

Data Contradiction Analysis

Example Issue : Conflicting reports on the stability of the dioxo group under basic conditions.

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。